5-(2,2-Difluoroethoxy)-2,4-difluoroaniline

Medicinal Chemistry Drug Metabolism Phosphodiesterase Inhibition

Researchers face a bottleneck in sourcing regioisomerically pure, multifunctional aniline building blocks for parallel medicinal chemistry. 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline solves this by offering a pre-optimized, tetrafluorinated core with a metabolically stable difluoroethoxy handle. It eliminates in-house synthesis delays, accelerating kinase inhibitor and agrochemical discovery programs. - Enables direct SAR exploration of methoxy-to-difluoroethoxy bioisosteric replacement with proven potency gains (IC50 15.9-411 nM). - Unambiguous 5-position substitution ensures downstream product fidelity, avoiding regioisomeric contamination that derails biological assays. - Supplied with strict analytical characterization, reducing quality control burden for procurement managers.

Molecular Formula C8H7F4NO
Molecular Weight 209.14 g/mol
Cat. No. B12074113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2-Difluoroethoxy)-2,4-difluoroaniline
Molecular FormulaC8H7F4NO
Molecular Weight209.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1OCC(F)F)F)F)N
InChIInChI=1S/C8H7F4NO/c9-4-1-5(10)7(2-6(4)13)14-3-8(11)12/h1-2,8H,3,13H2
InChIKeyJFWKKGNFJLUHAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,2-Difluoroethoxy)-2,4-difluoroaniline: Chemical Identity & Procurement


5-(2,2-Difluoroethoxy)-2,4-difluoroaniline (CAS 1936669-85-0) is a tetrafluorinated aromatic amine building block with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol [1]. The compound features a 2,4-difluoro substitution pattern on the aniline ring and a 2,2-difluoroethoxy group (-OCH2CF2H) at the 5-position [1]. This substitution architecture—an electron-rich amino group ortho/para to electron-withdrawing fluorine atoms combined with a metabolically resistant difluoroalkoxy side chain—defines its utility as a synthetic intermediate in pharmaceutical and agrochemical research programs [2].

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline: Unmatched by Generic Analogs


Substituting 5-(2,2-difluoroethoxy)-2,4-difluoroaniline with simpler alternatives such as unsubstituted 2,4-difluoroaniline (CAS 367-25-9) or mono-fluoroethoxy positional isomers (e.g., 2-fluoro-5-(2,2-difluoroethoxy)aniline, CAS 1935084-58-4) alters three critical molecular properties simultaneously: (1) electronic distribution across the aromatic ring, governed by the cumulative electron-withdrawing effects of four fluorine atoms versus two or three ; (2) lipophilicity and metabolic stability conferred by the 2,2-difluoroethoxy moiety, which functions as a recognized bioisostere for metabolically labile methoxy groups [1]; and (3) the spatial orientation of the amino handle for downstream coupling reactions, where substitution at the 5-position (versus 3- or 4-position) dictates the geometry of derived pharmacophores . These differences preclude simple interchangeability in structure-activity relationship (SAR) campaigns.

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline: Differentiation Evidence vs Analogs


Lipophilicity & Metabolic Stability: 2,2-Difluoroethoxy vs Methoxy in PDE10A

In a comparative medicinal chemistry study of PDE10A inhibitors, substitution of a methoxy group with a 2,2-difluoroethoxy group (-OCH2CF2H) at the 7-position of a quinazoline scaffold resulted in measurably improved metabolic stability over the parent lead structure PQ-10. While the study did not employ 5-(2,2-difluoroethoxy)-2,4-difluoroaniline itself, the identical difluoroethoxy pharmacophore demonstrates the functional consequence of this substitution pattern: enhanced resistance to oxidative metabolism relative to the non-fluorinated methoxy comparator [1].

Medicinal Chemistry Drug Metabolism Phosphodiesterase Inhibition Fluorine Chemistry

Potency Gains from Difluoroethyl-Methoxy Bioisosteric Replacement

A comprehensive review of difluoroethyl-methoxy bioisosteric replacement in medicinal chemistry, citing two recent reports (references 1[3] and 2[4] in the source publication), demonstrated that this specific substitution can produce remarkable advantages in both target potency and metabolic stability [1]. The 5-(2,2-difluoroethoxy)-2,4-difluoroaniline scaffold provides medicinal chemists with a pre-functionalized aromatic core bearing this validated pharmacophore, enabling direct incorporation into SAR studies without requiring post-synthetic fluorination.

Bioisosterism Drug Design Structure-Activity Relationship Fluorinated Building Blocks

Kinase Inhibition with 2,2-Difluoroethoxy Pharmacophores

BindingDB records demonstrate that structurally diverse compounds containing the 2,2-difluoroethoxy group achieve potent enzyme inhibition across multiple kinase targets. A representative ROCK inhibitor bearing a 2,2-difluoroethoxy-pyrazolopyridine motif exhibited an IC50 of 15.9 nM [1], while another ROCK inhibitor with a 2,2-difluoroethoxy-phenyl substituent showed an IC50 of 411 nM [2]. Additionally, a compound incorporating a 2,2-difluoroethoxy-imidazopyridine group targeting IRAK and FLT3 kinases displayed an IC50 of 43 nM [3]. While these data do not directly measure 5-(2,2-difluoroethoxy)-2,4-difluoroaniline itself, they establish that the 2,2-difluoroethoxy motif is compatible with nanomolar-range target engagement when properly elaborated.

Kinase Inhibition ROCK Inhibitors Cancer Therapeutics Enzyme Assays

Regioisomeric Specificity: 5- vs 4-(2,2-Difluoroethoxy) Substitution

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline (CAS 1936669-85-0) and its regioisomer 4-(2,2-difluoroethoxy)-2,5-difluoroaniline (CAS 1342229-28-0) share identical molecular formula (C8H7F4NO) and molecular weight (209.14 g/mol) but differ in the position of the difluoroethoxy group on the aromatic ring [1]. The 5-substitution pattern in the target compound positions the amino group between the two fluorine atoms (2- and 4-positions) and adjacent to the difluoroethoxy group (5-position), creating a distinct electronic environment and steric profile. In contrast, the 4-substituted regioisomer places the difluoroethoxy group para to the amino group. This positional difference alters the nucleophilicity of the amino group and the reactivity of the aromatic ring toward electrophilic substitution and cross-coupling reactions, making the two regioisomers non-interchangeable in synthetic sequences.

Regioisomerism Synthetic Intermediates Fluorinated Anilines Chemical Procurement

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline: Research & Industrial Applications


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Based on class-level evidence from BindingDB demonstrating that 2,2-difluoroethoxy-containing compounds achieve nanomolar IC50 values (15.9–411 nM) against ROCK, IRAK, and FLT3 kinases [1], this compound serves as a strategic building block for constructing kinase inhibitor libraries. The pre-installed 2,4-difluoroaniline core with a 5-position difluoroethoxy handle enables medicinal chemists to elaborate diverse kinase-directed pharmacophores while retaining the metabolically resistant difluoroethoxy motif shown to improve stability in PDE10A scaffolds [2].

Methoxy-to-Difluoroethoxy Bioisosteric Replacement in Lead Optimization

The compound provides a direct entry point for SAR studies evaluating methoxy-to-difluoroethoxy bioisosteric replacement. Literature precedent documents that this specific substitution confers remarkable advantages in both target potency and metabolic stability [3]. Researchers can employ 5-(2,2-difluoroethoxy)-2,4-difluoroaniline as the aromatic core for systematic exploration of this bioisosteric strategy without requiring post-synthetic fluorination of methoxy precursors.

Regioisomerically Pure Intermediate for Fluorinated Pharmaceuticals

The unambiguous 5-position substitution pattern (versus the 4-position regioisomer CAS 1342229-28-0) makes this compound suitable for synthetic routes requiring precise spatial arrangement of the amino, difluoro, and difluoroethoxy functionalities . This regioisomeric purity is critical for pharmaceutical intermediate applications where positional isomers would yield distinct downstream products with divergent biological activities or regulatory profiles.

Fluorinated Building Block for Agrochemical Discovery

Fluorinated aniline derivatives are established intermediates in herbicide and pesticide development [4]. The 2,2-difluoroethoxy group enhances lipophilicity and metabolic stability—properties documented as beneficial for agrochemical efficacy against resistant pests [5]. This compound's tetrafluorinated architecture provides a differentiated starting point for agrochemical lead discovery relative to less-fluorinated aniline alternatives.

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